3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one
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Overview
Description
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, which is fused with a thiazole ring and a p-tolyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the condensation reaction between 3-formylchromone and p-tolylthiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of chromone derivatives with ketone or aldehyde functionalities.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biological Studies: It is used in studies to understand its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other molecular pathways, depending on its specific structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole-based thiazoles: These compounds share the thiazole ring structure and have been studied for their cholinesterase inhibitory activity.
Thiazolylhydrazone derivatives: These compounds also contain the thiazole ring and have shown antimicrobial activity.
Uniqueness
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one is unique due to its combination of a chromenone core with a thiazole ring and a p-tolyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds. Its potential as a cholinesterase inhibitor and its diverse reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
138019-87-1 |
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Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]chromen-4-one |
InChI |
InChI=1S/C19H13NO3S/c1-11-6-8-12(9-7-11)19-20-14(10-24-19)18-17(22)16(21)13-4-2-3-5-15(13)23-18/h2-10,22H,1H3 |
InChI Key |
XAVRAXVITLIXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C3=C(C(=O)C4=CC=CC=C4O3)O |
Origin of Product |
United States |
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